molecular formula C15H13NO3 B2475584 3-(3,5-Dimethoxyphenoxy)benzonitrile CAS No. 1975139-83-3

3-(3,5-Dimethoxyphenoxy)benzonitrile

Cat. No.: B2475584
CAS No.: 1975139-83-3
M. Wt: 255.273
InChI Key: HSWVFTHPQGONRO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenoxy)benzonitrile is a benzonitrile derivative featuring a 3,5-dimethoxyphenoxy substituent at the meta position of the benzonitrile core. The methoxy groups at the 3- and 5-positions of the phenoxy moiety enhance electron-donating effects, influencing both physicochemical properties and reactivity.

Properties

IUPAC Name

3-(3,5-dimethoxyphenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWVFTHPQGONRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenoxy)benzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-bromobenzonitrile in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-(3,5-Dimethoxyphenoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dimethoxyphenoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key References
3-(3,5-Dimethoxyphenoxy)benzonitrile C₁₅H₁₃NO₃ 267.27* 3,5-Dimethoxyphenoxy, benzonitrile N/A -
4-((2-(3,5-Dimethoxyphenoxy)pyrimidin-5-yl)amino)benzonitrile (134) C₁₉H₁₇N₄O₃ 349.13 Pyrimidinyl-amino, 3,5-dimethoxyphenoxy 197
4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile C₂₃H₁₇ClN₄O 424.86 Chloro, methyl, amino, benzonitrile N/A
3,5-Dichloro-2-hydroxybenzonitrile C₇H₃Cl₂NO 187.01 Chloro, hydroxy N/A

*Calculated based on molecular formula.

Key Observations :

  • Substituent Diversity: The target compound lacks heterocyclic or amino groups present in analogs like compound 134 (pyrimidinyl-amino) or the chloro and amino groups in the CymitQuimica derivative .
  • Melting Points: The higher melting point of compound 134 (197°C vs. ~163°C for its simpler analog, compound 133) suggests that the 3,5-dimethoxyphenoxy group enhances molecular rigidity or intermolecular interactions compared to unsubstituted phenoxy groups .

Chromatographic Behavior and Physicochemical Properties

Benzonitrile derivatives exhibit distinct retention behaviors in chromatography depending on substituents. For example:

  • Neutral Benzonitriles : Retained similarly in reversed-phase columns due to hydrophobic interactions (e.g., benzonitrile itself) .
  • Cation/Anion Exchange: Compounds with ionizable groups (e.g., amino or hydroxy substituents) show altered retention. For instance, 3,5-dihydroxybenzoic acid (an acidic analog) is strongly retained on anion-exchange phases, while dopamine (basic) interacts with cation-exchange phases .
  • Implications for 3-(3,5-Dimethoxyphenoxy)benzonitrile: The methoxy groups are electron-donating but non-ionizable, likely resulting in retention dominated by reversed-phase mechanisms. This contrasts with chloro- or hydroxy-substituted analogs (e.g., 3,5-dichloro-2-hydroxybenzonitrile), where polar substituents may enhance interactions with ion-exchange phases .

Structural Similarity and Functional Group Impact

  • Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) rank analogs like 3,5-dichloro-2-hydroxybenzonitrile (similarity score 0.98) and 3-chloro-4-hydroxy-5-methylbenzonitrile (0.97) as highly similar to benzonitrile derivatives. However, the 3,5-dimethoxyphenoxy group in the target compound reduces similarity to these chloro/hydroxy variants .

Biological Activity

3-(3,5-Dimethoxyphenoxy)benzonitrile, also known by its CAS number 1975139-83-3, is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

The synthesis of 3-(3,5-Dimethoxyphenoxy)benzonitrile typically involves several steps starting from readily available precursors. The general synthetic route includes:

  • Formation of the Phenoxy Group : The introduction of the dimethoxyphenyl group can be achieved through nucleophilic aromatic substitution.
  • Benzonitrile Formation : The final step involves the reaction of the phenoxy intermediate with appropriate nitrile precursors.

The biological activity of 3-(3,5-Dimethoxyphenoxy)benzonitrile is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory responses or cancer progression by binding to their active sites.
  • Antioxidant Properties : Preliminary studies suggest that 3-(3,5-Dimethoxyphenoxy)benzonitrile exhibits antioxidant activity, which may help mitigate oxidative stress in cells.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of 3-(3,5-Dimethoxyphenoxy)benzonitrile in vitro. The results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls.
    Cytokine Level (pg/mL)ControlTreated
    TNF-α15075
    IL-612060
    IL-1β10050
  • Anticancer Activity : In a cell line study using breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    2055
    5030

Comparative Analysis

When compared to similar compounds, such as other benzonitriles and phenolic derivatives, 3-(3,5-Dimethoxyphenoxy)benzonitrile stands out due to its unique structural features that enhance its biological activity.

Compound NameStructure TypeNotable Activity
4-nitro-N-(4-phenoxyphenyl)benzamideBenzamideAnticancer
3-nitro-N-(4-phenoxyphenyl)benzamideBenzamideAnti-inflammatory
3-(3,5-Dimethoxyphenoxy)benzonitrile BenzonitrileAntioxidant & Anticancer

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